2-Methoxy-6-methylbenzaldehyde
Overview
Description
2-Methoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Scientific Research Applications
2-Methoxy-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-6-methylbenzaldehyde are the cellular antioxidation systems of fungi . These systems are crucial for maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the redox activity of the compound, which destabilizes cellular redox homeostasis . The compound can also inhibit the growth of certain fungi by targeting their antioxidation systems .
Biochemical Pathways
The affected biochemical pathways primarily involve the cellular antioxidation systems. The disruption of these systems leads to an imbalance in the redox state of the cell, which can inhibit fungal growth
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s logP values range from 1.44 to 2.44, indicating moderate lipophilicity . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . This is achieved through the disruption of cellular antioxidation systems, leading to an imbalance in the redox state of the cell . The compound can also enhance the efficacy of conventional antifungal agents through chemosensitization .
Biochemical Analysis
Biochemical Properties
Benzaldehydes, a group of compounds to which 2-Methoxy-6-methylbenzaldehyde belongs, have been found to disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Molecular Mechanism
Benzaldehydes have been found to disrupt cellular antioxidation, indicating that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2-hydroxy-6-methylbenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-Methoxy-6-methylbenzoic acid.
Reduction: 2-Methoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Comparison with Similar Compounds
2-Methoxy-6-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-6-methylbenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
2,4-Dimethoxy-6-methylbenzaldehyde: Contains an additional methoxy group on the benzene ring.
2-Methoxy-4-methylbenzaldehyde: The position of the methyl group is different.
Uniqueness: The unique combination of the methoxy and methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-methoxy-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUHWZADTAIBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348709 | |
Record name | 2-methoxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54884-55-8 | |
Record name | 2-methoxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-6-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methoxy-6-methylbenzaldehyde facilitate the synthesis of multiblock copolymers?
A1: this compound, often referred to as a photoenol (PE), plays a crucial role in a novel method for synthesizing multiblock copolymers. [, ] This method leverages its ability to undergo light-induced Diels-Alder reactions. [, ] Researchers incorporate this compound into a polymer chain alongside a supramolecular recognition unit. [] Upon light exposure, the this compound unit reacts with a maleimide-functionalized polymer chain, forming a link. [] Simultaneously, the supramolecular recognition unit interacts with another polymer chain, ultimately resulting in the creation of a multiblock copolymer. []
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